N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based sulfanyl acetamide derivative characterized by a phenoxyphenyl group at the N-terminus and a 1,2,4-triazole core substituted with pyrrole and thiophene moieties. Its synthesis likely involves alkylation of a triazole-thione intermediate with α-chloroacetamide derivatives under basic conditions, followed by functionalization of the triazole ring via Paal-Knorr condensation or similar methods .
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2S2/c30-22(25-18-10-12-20(13-11-18)31-19-7-2-1-3-8-19)17-33-24-27-26-23(21-9-6-16-32-21)29(24)28-14-4-5-15-28/h1-16H,17H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEPTEHCYCYMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N4C=CC=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural features:
- Phenoxy group : Contributes to lipophilicity and potential interactions with biological targets.
- Pyrrole and thiophene rings : Implicated in various biological activities including antibacterial and antifungal properties.
- Triazole moiety : Known for its role in enhancing bioactivity through interaction with enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Activity :
-
Antimicrobial Properties :
- Compounds with similar triazole structures have shown promising antibacterial and antifungal activities against various pathogens. For instance, some derivatives exhibit significant inhibition against dihydrofolate reductase (DHFR) and enoyl ACP reductase, which are crucial for bacterial growth and survival .
-
Mechanism of Action :
- The mechanism underlying its anticancer effects may involve the induction of DNA damage markers like γH2AX, which suggests a role in promoting apoptosis through DNA damage pathways . Additionally, the downregulation of pro-survival pathways indicates a shift towards programmed cell death in cancer cells.
Data Tables
Case Studies
- Study on Hepatocellular Carcinoma (HCC) :
-
Antimicrobial Evaluation :
- Another investigation assessed the antibacterial activity of triazole-containing compounds against standard bacterial strains. Results indicated that certain derivatives displayed significant inhibition zones, suggesting effective antimicrobial properties that warrant further exploration for therapeutic use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous triazolyl sulfanyl acetamides:
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., chloro, nitro) on aryl rings enhance antimicrobial potency by increasing electrophilicity and target binding . Thiophene vs. Pyrrole vs. Pyridine: Pyrrole’s hydrogen-bonding capability may enhance interactions with enzymatic targets (e.g., cyclooxygenase), while pyridine’s basicity improves solubility and pharmacokinetics .
Physicochemical Properties: Phenoxyphenyl vs. Sulfanyl vs. Thioether Linkages: Sulfanyl (-S-) groups in triazole derivatives improve metabolic stability compared to thioether (-S-C-) linkages, as evidenced by prolonged half-lives in rodent models .
Synthetic Methodologies: The target compound’s synthesis likely parallels methods for 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, involving cyclization of thiosemicarbazides and alkylation with α-chloroacetamides . Catalytic systems (e.g., pyridine/zeolite in ) may influence reaction yields but are less critical to final compound properties compared to substituent selection .
Biological Performance: Antimicrobial Activity: Pyridin-4-yl analogs () show superior broad-spectrum activity (MIC: 12.5–50 µg/mL) compared to thiophene derivatives, likely due to enhanced target affinity via π-π stacking . Anti-inflammatory Potential: The target compound’s pyrrole-thiophene architecture may synergize to inhibit cyclooxygenase-2 (COX-2) or leukotriene pathways, as seen in diclofenac analogs .
Q & A
Q. What are the optimal synthetic routes for N-(4-phenoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives to form the triazole core .
- Step 2 : Alkylation of the triazole-thiol intermediate with α-chloroacetamide derivatives in the presence of KOH (e.g., Paal-Knorr condensation for pyrrole incorporation) .
- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography.
- Key Reagents : Pyridine, zeolite catalysts (for reflux conditions), and controlled pH adjustments to minimize by-products .
- Characterization : Confirmed via /-NMR, FT-IR, and LC-MS .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodology :
- Spectroscopy : /-NMR for functional group identification; FT-IR for thiol (-SH) and amide (C=O) bond validation .
- Mass Spectrometry : LC-MS or HRMS to confirm molecular weight and detect impurities .
- Chromatography : HPLC for purity assessment (>95% threshold) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly for triazole-pyrrole conformations .
Q. How is the biological activity of this compound evaluated in preclinical studies?
- Methodology :
- In Vitro Assays : Antimicrobial (MIC against S. aureus or E. coli), anticancer (IC via MTT assay), or enzyme inhibition (e.g., COX-2) .
- In Vivo Models : Anti-exudative activity tested in rat formalin-induced edema models, with dose-dependent analysis (10–50 mg/kg) .
- Target Identification : Molecular docking (AutoDock Vina) to predict binding affinities for receptors like EGFR or TNF-α .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Reproducibility Checks : Verify compound purity (elemental analysis, HPLC) and experimental conditions (e.g., cell line specificity, solvent effects) .
- Meta-Analysis : Compare SAR trends across analogs (e.g., substituent effects on phenyl or thiophene rings) .
- Computational Validation : QSAR models or free-energy perturbation (FEP) simulations to reconcile discrepancies in potency .
Q. How does structural modification (e.g., substituent variation) impact pharmacological efficacy?
- Methodology :
- SAR Studies : Synthesize analogs with substituent swaps (e.g., replacing thiophene with furan or altering phenoxy groups) .
- Activity Cliffs : Assess changes in IC or binding affinity (ΔG) using enzyme-linked assays or surface plasmon resonance (SPR) .
- Electron-Withdrawing/Donating Effects : Hammett plots to correlate substituent electronic properties with bioactivity .
Q. What approaches are used to study the compound’s stability under varying environmental conditions?
- Methodology :
- Forced Degradation : Expose to UV light, acidic/basic pH, or elevated temperatures; monitor degradation via HPLC .
- Thermal Analysis : DSC/TGA to determine melting points and thermal decomposition profiles .
- Formulation Strategies : Encapsulation in liposomes or cyclodextrins to enhance photostability .
Q. How can crystallography and conformational analysis inform reactivity predictions?
- Methodology :
- SHELX Refinement : Resolve crystal structures to identify hydrogen-bonding networks or π-π stacking interactions influencing reactivity .
- DFT Calculations : Gaussian software to model transition states for sulfanyl-acetamide bond cleavage .
Q. What challenges arise in achieving regioselectivity during triazole functionalization?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
